molecular formula C8H10BN3O2 B2534405 {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid CAS No. 2346513-09-3

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Cat. No.: B2534405
CAS No.: 2346513-09-3
M. Wt: 191
InChI Key: CASDQECTTBVJBZ-UHFFFAOYSA-N
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Description

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is a boronic acid derivative that features a unique imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid typically involves the hydroboration of an appropriate precursor. The process generally includes the addition of a boron-hydrogen bond over an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid. This reaction is often rapid and proceeds under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid primarily undergoes reactions such as:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

(3-ethylimidazo[4,5-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-2-12-5-11-7-3-6(9(13)14)4-10-8(7)12/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDQECTTBVJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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